1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Catalog No.
S888404
CAS No.
1185293-73-5
M.F
C6H9ClN2O2
M. Wt
176.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydroch...

CAS Number

1185293-73-5

Product Name

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

IUPAC Name

1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6 g/mol

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)3-8(2)7-4;/h3H,1-2H3,(H,9,10);1H

InChI Key

PCSQHYMWILFNMX-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)O)C.Cl

Canonical SMILES

CC1=NN(C=C1C(=O)O)C.Cl

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1185293-73-5) is a critical heterocyclic building block widely utilized in the synthesis of pyrazole carboxamide fungicides and advanced pharmaceutical intermediates. As a protonated pyrazole derivative, it provides a stable, crystalline precursor for amide bond formation. The hydrochloride salt form is specifically engineered to overcome the handling limitations of highly reactive acid chlorides and the solubility constraints of the neutral free base, ensuring reliable processability in polar aprotic solvents during scale-up manufacturing [1].

Research Fit

Salt form with higher aqueous solubility for aqueous-phase reactions
1,3-Dimethyl substitution pattern aligns with fungicide intermediate patent designation
Versatile building block for pyrazole-based pharmaceutical and agrochemical synthesis

Substituting the hydrochloride salt with the generic free base (CAS 78703-53-4) or the corresponding acid chloride (CAS 113100-61-1) introduces significant process risks. The acid chloride is notoriously hygroscopic and degrades rapidly upon exposure to ambient moisture, leading to inconsistent stoichiometric ratios and lower coupling yields. Conversely, the free base often suffers from limited solubility in standard coupling solvents like DMF or NMP, requiring elevated temperatures or excessive solvent volumes that reduce reactor throughput. Furthermore, the unprotonated pyrazole nitrogen in the free base can participate in off-target coordination during transition-metal-catalyzed steps, whereas the hydrochloride salt effectively masks this basic site, ensuring high regioselectivity and batch-to-batch reproducibility in industrial workflows [1].

Substitution Risk

Salt form vs free acid
The hydrochloride salt enables aqueous compatibility that the free acid may not provide, limiting direct substitution in aqueous media.
Regioisomer mismatch
Positional isomers (e.g., 1,5- or 3,5-dimethyl) alter reactivity and steric environment, which may shift synthetic outcomes.
Patent-exemplar status
1,3-Dimethyl substitution is designated as the exemplar intermediate for fungicide synthesis; alternative patterns may lack this patent-designated status.

Superior Shelf-Life and Moisture Resistance vs. Acid Chloride

When scaling up pyrazole carboxamide synthesis, the choice of acylating agent is critical. The highly reactive 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is notoriously hygroscopic, undergoing rapid hydrolysis to the free acid upon exposure to ambient moisture. In contrast, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride provides a stable, crystalline alternative that resists degradation while maintaining readiness for in situ activation. Quantitative assessments demonstrate that the hydrochloride salt exhibits less than 1% degradation over 48 hours at 75% relative humidity, whereas the acid chloride comparator suffers >15% hydrolysis under identical conditions [1].

Evidence DimensionHydrolytic degradation rate at 75% relative humidity (48 hours)
Target Compound Data< 1% degradation
Comparator Or Baseline1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (> 15% hydrolysis)
Quantified Difference> 15-fold reduction in moisture-induced degradation
ConditionsAmbient storage conditions (25°C, 75% RH) without inert gas protection

Eliminates the need for strict anhydrous storage and handling protocols, reducing procurement waste and ensuring accurate stoichiometry during scale-up.

Solubility Salt vs Acid
Head-to-head
HCl salt: >50 mg/mL Free acid: limited solubility
Aqueous compatibility expands reaction scope
Vendor-reported solubility; verify under reaction conditions

Enhanced Solubility in Polar Aprotic Solvents vs. Free Base

A major bottleneck in the procurement and use of heterocyclic free bases is their poor solubility in standard coupling solvents, which limits reactor throughput. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is specifically formulated to overcome this limitation. The protonated salt form disrupts the strong intermolecular hydrogen bonding network present in the neutral free base, significantly enhancing dissolution. In standard N,N-Dimethylformamide (DMF) systems at 20°C, the hydrochloride salt achieves a saturation solubility of >150 mg/mL, compared to <50 mg/mL for the free base comparator [1].

Evidence DimensionSaturation solubility in N,N-Dimethylformamide (DMF) at 20°C
Target Compound Data> 150 mg/mL
Comparator Or Baseline1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (free base) (< 50 mg/mL)
Quantified Difference> 3-fold increase in working concentration
ConditionsStandard amide coupling solvent system (DMF) at ambient temperature

Enables higher-concentration reaction mixtures, maximizing reactor volumetric efficiency and throughput in large-scale pharmaceutical and agrochemical synthesis.

Synthetic Yield
Method context
79% over 3 steps
Supports process viability for 1,3-isomer
Patent route; comparable yields not reported for other regioisomers

Improved Amide Coupling Yield and Regioselectivity

During complex multi-step syntheses, the unprotonated pyrazole nitrogen in the free base can participate in off-target coordination or N-acylation, reducing overall yield. The hydrochloride salt effectively masks this basic site. When subjected to standard HATU/DIPEA activation for amide bond formation, the hydrochloride salt consistently delivers isolated yields of 88-92%. In contrast, the free base analog typically yields 75-80% under identical conditions due to incomplete dissolution and competing side reactions [1].

Evidence DimensionIsolated yield of target pyrazole carboxamide
Target Compound Data88-92% isolated yield
Comparator Or BaselineFree base analog (75-80% isolated yield)
Quantified Difference10-15% absolute increase in isolated product yield
ConditionsStandard peptide coupling conditions (HATU, DIPEA, DMF, 25°C, 5 hours)

Directly lowers the cost of goods sold (COGS) by maximizing the conversion of expensive downstream amine intermediates.

Patent Intermediate Status
Head-to-head
Designated exemplar for fungicide synthesis; other patterns excluded
Aligns with documented industrial application pathway
Japanese Patent JPH01113371A
ALKBH1 SAR Trend
Class-level
1,3-Dimethyl pattern associated with greater inhibitory activity in SAR series
Supports ALKBH1 inhibitor development research
Abstract-level SAR; full data in source publication

Synthesis of SDHI Fungicides

This compound serves as a highly effective precursor for synthesizing succinate dehydrogenase inhibitor (SDHI) agrochemicals. The 1,3-dimethylpyrazole core is essential for target binding, and the hydrochloride salt ensures high-yielding, regioselective amide formation with complex anilines during commercial scale-up [1].

Discovery of Dopamine D3 Receptor Modulators

This compound is highly suitable for pharmaceutical medicinal chemistry workflows targeting central nervous system disorders. The enhanced solubility of the hydrochloride salt in DMF accelerates parallel library synthesis and automated coupling protocols, enabling rapid structure-activity relationship (SAR) exploration [2].

Pilot-Plant Scale-Up of Pyrazole Carboxamides

A highly suitable form for pilot-plant and commercial-scale manufacturing. Its superior crystallinity, bulk flow properties, and resistance to ambient moisture compared to the highly reactive acid chloride make it a reliable choice for large-scale procurement and handling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fungicide Intermediate Synthesis
Hydrochloride salt aqueous solubility
Aqueous reaction compatibility
ALKBH1 Inhibitor Development
1,3-Dimethyl substitution pattern
ALKBH1 enzymatic inhibition assay context
Scalable Synthesis Process
Documented high-yield synthetic route
Process reproducibility at scale
Herbicide Candidate QYR301 Scaffold
Core pyrazole-4-carboxylic acid scaffold
Structural fidelity to QYR301 pharmacophore

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